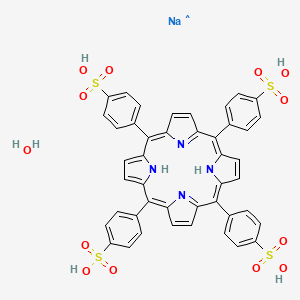
4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure, which includes four benzenesulfonic acid groups attached to a porphine core, and is often used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate typically involves the following steps:
Formation of the Porphine Core: The porphine core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. This process often requires acidic or basic catalysts and is conducted under controlled temperature and pressure conditions.
Sulfonation: The porphine core is then subjected to sulfonation reactions to introduce the benzenesulfonic acid groups. This step involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Neutralization and Purification: The sulfonated product is neutralized with sodium hydroxide to form the tetrasodium salt. The final compound is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Reactors: Large-scale reactors are used to carry out the condensation and sulfonation reactions.
Automated Control Systems: Advanced control systems ensure precise reaction conditions, including temperature, pressure, and pH.
Purification and Quality Control: The final product undergoes rigorous purification and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonic acid groups can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically conducted in anhydrous solvents.
Substitution: Amines, thiols; often requires catalysts or elevated temperatures.
Major Products
Oxidation: Formation of sulfonic acid derivatives or sulfone compounds.
Reduction: Formation of reduced porphyrin derivatives.
Substitution: Formation of substituted porphyrin derivatives with various functional groups.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Employed in studies related to enzyme mimetics and as a model compound for heme proteins.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate involves its ability to interact with various molecular targets and pathways:
Catalysis: The compound acts as a catalyst by facilitating electron transfer reactions through its porphyrin core.
Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Enzyme Mimicry: Mimics the function of natural enzymes by providing a similar active site environment.
Comparison with Similar Compounds
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate can be compared with other similar compounds:
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): Similar structure but with benzoic acid groups instead of benzenesulfonic acid groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxyphenyl groups instead of benzenesulfonic acid groups.
5,10,15,20-Tetrakis(4-pyridyl)porphyrin: Contains pyridyl groups, offering different chemical properties and applications.
Conclusion
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonicacid)tetrasodiumsalthydrate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C44H32N4NaO13S4 |
|---|---|
Molecular Weight |
976.0 g/mol |
InChI |
InChI=1S/C44H30N4O12S4.Na.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;1H2 |
InChI Key |
XGCWVQHZNGHXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





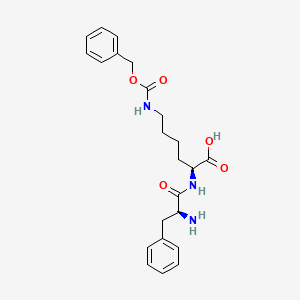
![2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride](/img/structure/B12344917.png)
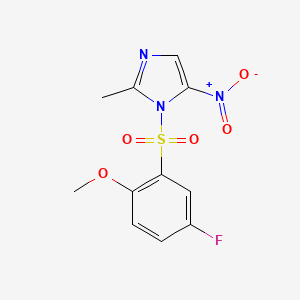
![N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12344936.png)

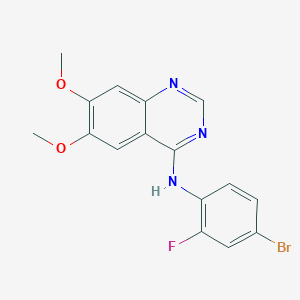

![2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne](/img/structure/B12344971.png)
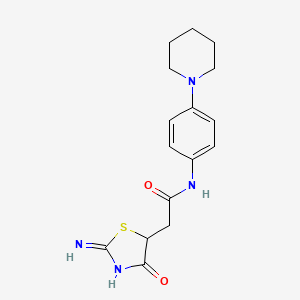
![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
![5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B12344999.png)
